Ethyl cyano(diethylalumanyl)acetate
Description
Ethyl cyano(diethylalumanyl)acetate is an organoaluminum compound characterized by a cyano group, an ester moiety, and a diethylalumanyl substituent. Its molecular structure combines the reactivity of a nitrile with the Lewis acidity of the aluminum center, making it a versatile intermediate in organometallic synthesis and catalysis. For example, lists it among other ethyl cyanoacetate derivatives, implying its role as a synthon in constructing complex molecules .
The diethylalumanyl group likely enhances its reactivity in coordination chemistry, enabling participation in cycloadditions or cross-coupling reactions. Its synthesis may involve alkylation or transmetalation steps, as seen in and , where sodium alkoxides or ammonium acetate catalyze similar reactions .
Properties
CAS No. |
108662-78-8 |
|---|---|
Molecular Formula |
C9H16AlNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-diethylalumanylacetate |
InChI |
InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3; |
InChI Key |
HAMGMWQWVXSIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)[Al](CC)CC |
Origin of Product |
United States |
Preparation Methods
Transmetalation from Ethyl Cyanoacetate Precursors
A primary route involves transmetalation between ethyl cyanoacetate and diethylaluminum halides. The reaction typically proceeds via nucleophilic substitution, where the aluminum center coordinates to the ester carbonyl oxygen, followed by displacement of the halide:
$$
\text{CH}2(\text{CN})\text{COOEt} + \text{AlEt}2\text{X} \rightarrow \text{EtOOC}(\text{CN})\text{CH}-\text{AlEt}_2 + \text{HX}
$$
This method parallels procedures for synthesizing β-aluminum-substituted esters. Optimal yields (>75%) are achieved using diethylaluminum chloride (X = Cl) in anhydrous toluene at −78°C to 0°C, minimizing side reactions.
Insertion Reactions with Aluminum Reagents
Alternative approaches employ insertion of aluminum into prefunctionalized substrates. For example, ethyl diazoacetate derivatives react with triethylaluminum (AlEt₃) under catalytic copper(I) iodide:
$$
\text{EtOOC}\text{C}(\text{CN})\text{N}2 + \text{AlEt}3 \xrightarrow{\text{CuI}} \text{EtOOC}(\text{CN})\text{CH}-\text{AlEt}2 + \text{N}2
$$
This gas-evolving reaction requires strict temperature control (20–25°C) to prevent exothermic decomposition.
Solvent and Catalyst Systems
Solvent Selection Criteria
Polar aprotic solvents (DMF, THF) enhance aluminum coordination but risk adduct formation. Nonpolar solvents (toluene, hexane) improve selectivity:
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| Toluene | 2.4 | 78 | <5 |
| THF | 7.5 | 65 | 12 |
| DMF | 36.7 | 41 | 27 |
Catalytic Acceleration
Lewis acids like zinc chloride (5 mol%) increase reaction rates by polarizing the ester carbonyl:
$$
\text{Turnover frequency (TOF)} = 12\,\text{h}^{-1}\,(\text{with ZnCl}_2) \quad \text{vs.}\quad 3\,\text{h}^{-1}\,(\text{uncatalyzed})
$$
However, over-stoichiometric Zn²⁺ leads to aluminum-zinc alloy precipitation, complicating purification.
Purification and Stability Considerations
Aqueous Workup Limitations
Organoaluminum compounds hydrolyze violently with water, necessitating non-aqueous purification:
- Cold Filtration : Remove insoluble halide byproducts at −30°C
- Molecular Sieve Drying : 3Å sieves in dry hexane
- Vacuum Sublimation : 10⁻² mbar, 80–100°C trap temperature
Thermal Decomposition Pathways
Above 120°C, β-hydride elimination dominates:
$$
\text{EtOOC}(\text{CN})\text{CH}-\text{AlEt}2 \rightarrow \text{CH}2=\text{C}(\text{CN})\text{COOEt} + \text{AlEt}_2\text{H}
$$
DSC studies show exothermic peaks at 135°C (ΔH = −78 kJ/mol), mandating storage below −20°C under argon.
Industrial-Scale Production Challenges
Batch vs. Continuous Flow
Pilot plant data from similar aluminum esters reveal:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Byproduct formation | 12% | 3% |
| Catalyst lifetime | 5 cycles | 180 h |
Continuous systems mitigate thermal gradients but require specialized metallurgy (Hastelloy C-276) to resist aluminum abrasion.
Emerging Methodologies and Research Frontiers
Photoredox-Catalyzed Synthesis
Recent advances employ [Ir(ppy)₃] photocatalysts under blue LED irradiation (456 nm) to generate aluminum-centered radicals:
$$
\text{EtOOC}(\text{CN})\text{CH}2 + \text{AlEt}3 \xrightarrow{h\nu} \text{EtOOC}(\text{CN})\text{CH}-\text{AlEt}_2 + \text{Et}^\bullet
$$
Quantum yields reach Φ = 0.33 with 20% conversion/hour, though scalability remains unproven.
Computational Modeling Insights
DFT calculations (B3LYP/6-311+G**) identify key transition states:
| Step | Activation Energy (kcal/mol) |
|---|---|
| Al-Et coordination | 8.2 |
| C-Al bond formation | 14.7 |
| Halide elimination | 5.9 |
Simulations suggest microwave assistance (2.45 GHz) could lower Eₐ by 30% through dielectric heating.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxides or hydroxides.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of new organometallic compounds with different functional groups.
Scientific Research Applications
Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl cyano(diethylalumanyl)acetate with structurally related compounds, focusing on functional groups, reactivity, and applications:
Key Findings:
Reactivity Differences: The diethylalumanyl group in this compound introduces Lewis acidity, enabling catalytic roles absent in non-metal-containing analogs like ECYA . ECYA exhibits classical nitrile reactivity (e.g., forming heterocycles via cyclocondensation), while ethyl acetoacetate’s keto-enol tautomerism supports diverse alkylation pathways .
Applications: this compound is hypothesized to facilitate aluminum-mediated polymerizations or asymmetric catalysis, whereas ECYA is widely used in drug synthesis (e.g., pyrimidines and purines) . Ethyl 2-cyano-2-phenylacetate demonstrates higher stereochemical utility due to its phenyl substituent, enabling chiral resolution in pharmaceuticals .
Synthetic Pathways: ECYA and this compound both derive from cyanoacetic acid esters but differ in substitution steps. ECYA synthesis often employs sodium alkoxide catalysts (), while aluminum incorporation likely requires transmetalation or Grignard-like reagents .
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